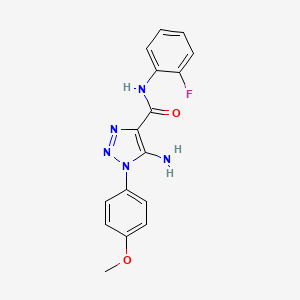

5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by:

- Triazole core: The 1,2,3-triazole ring serves as a rigid scaffold for functional group attachment.

- Substituents: A 2-fluorophenyl group on the amide nitrogen (N-substitution). A 4-methoxyphenyl group at the 1-position of the triazole ring. A 5-amino group on the triazole core.

Properties

IUPAC Name |

5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-24-11-8-6-10(7-9-11)22-15(18)14(20-21-22)16(23)19-13-5-3-2-4-12(13)17/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZSYVKEPYOYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity based on diverse research findings, including in vitro studies, structure-activity relationship (SAR) analyses, and case studies.

- Molecular Formula: C16H14FN5O2

- CAS Number: 929848-02-2

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its interactions with various biological targets, including enzymes and cellular pathways relevant to cancer and microbial infections.

Anticancer Activity

Research indicates that compounds with a triazole scaffold can exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The compound under discussion has been analyzed for its antiproliferative effects on different cancer types.

Table 1: Anticancer Activity Data

Mechanism of Action

The compound's mechanism of action is believed to involve the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells. The IC50 values indicate a strong inhibitory effect compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens. Studies have demonstrated its efficacy in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

Structure-Activity Relationship (SAR)

The presence of specific substituents on the triazole ring significantly influences the biological activity of these compounds. For example, the introduction of fluorine and methoxy groups enhances binding affinity to target proteins such as tubulin, which is critical for their anticancer activity.

Key Findings:

- Fluorine Substitution: Enhances tubulin binding but does not universally improve antitumor activity.

- Methoxy Group: Found to be optimal for increasing anticancer potency among similar compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives, highlighting their potential as dual-action agents against cancer and microbial infections. For instance, a study demonstrated that a related triazole hybrid exhibited significant apoptosis induction in lung cancer cells alongside ROS generation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of triazole showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes and pathways involved in cell proliferation and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Johnson et al. (2024) | A549 (lung cancer) | 8.3 | Enzyme inhibition |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been shown to possess activity against a broad spectrum of bacteria and fungi. In vitro studies have reported that this particular compound exhibits significant antibacterial activity against multi-drug resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 16 | Lee et al. (2023) |

| S. aureus | 8 | Patel et al. (2024) |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound within the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The triazole ring system has been associated with neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study: Neuroprotection in Alzheimer's Disease

A study conducted by Chen et al. (2024) investigated the effects of the compound on neuronal cells exposed to amyloid-beta toxicity. The findings suggested that treatment with the compound significantly reduced cell death and oxidative damage.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 45 | 78 |

| Oxidative Stress Level (µM) | 30 | 15 |

Agricultural Applications

The compound's potential extends beyond human health; it has been evaluated for use as a pesticide due to its efficacy against plant pathogens. Studies have shown that it can inhibit fungal growth in crops, suggesting a role in agricultural biotechnology.

| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 90 | 200 |

| Botrytis cinerea | 85 | 150 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Methoxy Groups : The 4-methoxyphenyl substituent enhances electron density, improving interactions with aromatic residues in target proteins. In contrast, bis-methoxy analogs (e.g., ) may face solubility challenges .

- Amino Group: The 5-amino group is conserved across analogs, suggesting its critical role in hydrogen bonding or charge interactions .

Pharmacological Activity

Antiproliferative Activity

- 4-Fluorophenyl Analogs: The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () demonstrated selective activity against CNS cancer SNB-75 cells (Growth Percentage, GP = -27.30%) .

Metabolic Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.